![molecular formula C21H18FN3O3S B2501303 N-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-34-0](/img/structure/B2501303.png)
N-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C21H18FN3O3S and its molecular weight is 411.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic compound that belongs to the class of imidazo-thiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on various research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Imidazole and Thiazole Rings : These heterocyclic structures are known for their biological relevance.
- Substituents : The presence of a dimethoxyphenyl group and a fluorophenyl group enhances its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that imidazo-thiazole derivatives exhibit significant cytotoxic effects on various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was tested against several cancer cell lines using the MTT assay, which assesses cell viability. Results indicated that at concentrations of 5.0 µg/mL and 10.0 µg/mL, it exhibited notable growth inhibition in L929 fibroblast cells, with cell viability dropping significantly compared to controls .
Concentration (µg/mL) | Cell Viability (%) |
---|---|
5.0 | 68.08 |
10.0 | 53.97 |
These findings suggest a dose-dependent cytotoxic effect, which is critical for potential therapeutic applications in oncology.
Antimicrobial Activity
Imidazo-thiazole derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial and Antifungal Tests : The compound showed promising results against both Gram-positive and Gram-negative bacteria as well as fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
Studies indicate that certain imidazo-thiazole derivatives possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : The compound was found to reduce levels of pro-inflammatory cytokines in vitro, which suggests its potential use in treating inflammatory diseases .
Case Studies
- Study on Cytotoxicity : A study published in the Journal of Research in Pharmacy assessed various thiazole derivatives, including similar compounds to the one . It reported varying degrees of cytotoxicity across different cell lines, reinforcing the importance of structural modifications in enhancing biological activity .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives revealed that modifications at specific positions significantly increased efficacy against resistant bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to:
- Presence of Electron-Donating Groups : Such as methoxy groups which enhance electron density on the aromatic rings.
- Fluorine Substitution : Known to improve binding affinity to biological targets due to its electronegativity and size.
Scientific Research Applications
Anticancer Activity
N-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has been investigated for its anticancer properties. It exhibits potential cytotoxic effects against various cancer cell lines. Studies have shown that compounds with similar imidazo[2,1-b][1,3]thiazole structures often target key pathways involved in cancer progression.
Antimicrobial Properties
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole possess antimicrobial activities against various pathogens. This compound's structure allows it to interact with microbial targets effectively.
Antibacterial and Antifungal Activities
- Broad Spectrum : Studies on related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.
- Mechanisms : The antimicrobial action is often attributed to the disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. Compounds similar to this compound have shown promise in modulating inflammatory responses.
Potential Mechanisms
- Cytokine Inhibition : These compounds may inhibit the production of pro-inflammatory cytokines.
- NF-kB Pathway Modulation : Some studies suggest that imidazo[2,1-b][1,3]thiazoles can inhibit the NF-kB signaling pathway, which is crucial for inflammatory responses.
Case Studies and Research Findings
Several studies provide insights into the effectiveness of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against HepG-2 and A-549 cell lines. |
Study 2 | Synthesis and Anticancer Studies | Identified structural analogs with enhanced anticancer properties through molecular docking studies. |
Study 3 | Antimicrobial Activity | Showed promising results against multiple bacterial strains using SRB assay for anticancer activity. |
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-12-19(20(26)23-15-8-9-17(27-2)18(10-15)28-3)29-21-24-16(11-25(12)21)13-4-6-14(22)7-5-13/h4-11H,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKHHHGALIJTCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.